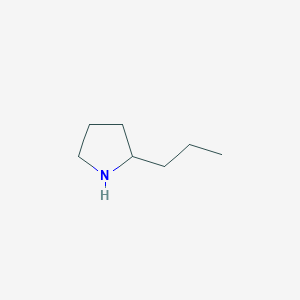
2-Propylpyrrolidin
Übersicht
Beschreibung
2-Propylpyrrolidine, also known as 2-Propylpyrrolidine, is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Der fünfgliedrige Pyrrolidinring, der Teil von 2-Propylpyrrolidin ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Dieses Interesse wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Biologische Aktivität
Bioaktive Moleküle mit Zielselektivität zeichnen sich durch den Pyrrolidinring und seine Derivate aus, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol . Die Struktur-Wirkungs-Beziehung (SAR) der untersuchten Verbindungen wird ebenfalls untersucht .
Stereogenität von Kohlenstoffen
Eines der wichtigsten Merkmale des Pyrrolidinrings ist die Stereogenität von Kohlenstoffen . Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können aufgrund der unterschiedlichen Bindungsart an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil von Arzneimittelkandidaten führen .
Physikalisch-chemische Parameter
Die Einführung heteroatomarer Fragmente in diese Moleküle ist keine zufällige Wahl, da sie nützliche Werkzeuge sind, um physikalisch-chemische Parameter zu modifizieren und die besten ADME/Tox-Ergebnisse für Arzneimittelkandidaten zu erhalten .
Strukturelle Vielfalt
Heteroatomare gesättigte Ringsysteme bieten eine größere Chance, strukturelle Vielfalt zu erzeugen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids, a group to which 2-propylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine alkaloids generally interact with their targets through a variety of mechanisms, often involving binding to active sites or allosteric sites on enzymes or receptors .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer progression, and neuropharmacological activities .
Result of Action
Pyrrolidine alkaloids have been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pyrrolidine alkaloids .
Biochemische Analyse
Biochemical Properties
Pyrrolidine alkaloids, the family to which 2-Propylpyrrolidine belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions with 2-Propylpyrrolidine remains to be determined.
Cellular Effects
Pyrrolidine alkaloids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrrolidine alkaloids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-propylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICALDHCMXFGLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396532 | |
| Record name | 2-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-44-4 | |
| Record name | 2-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-propylpyrrolidine be synthesized?
A1: One method for synthesizing 2-propylpyrrolidine involves the catalytic transformation of furan amines. [] While the provided abstract doesn't detail the specific reaction conditions for 2-propylpyrrolidine, it highlights the potential of this approach for creating pyrrolidine homologs. Further investigation into the full research paper would be needed for a comprehensive understanding of the reaction conditions and yields.
Q2: Are there alternative synthesis pathways for 2-propylpyrrolidine?
A2: Yes, the reaction of 2-alkyltetrahydropyrans with aniline over activated alumina can yield 2-propylpyrrolidine. [] Specifically, this research focuses on the reaction of 2-ethyltetrahydropyran with aniline, resulting in various products, including 1-phenyl-2-propylpyrrolidine. This suggests that using a 2-propyltetrahydropyran as a starting material in a similar reaction setup could lead to the formation of 2-propylpyrrolidine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


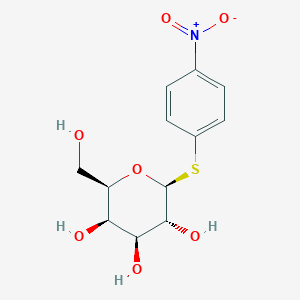
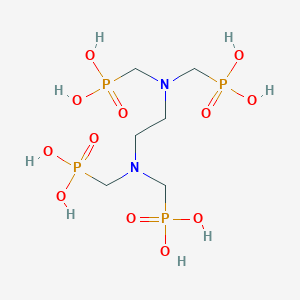
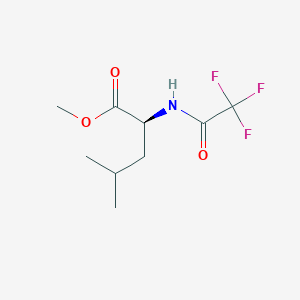
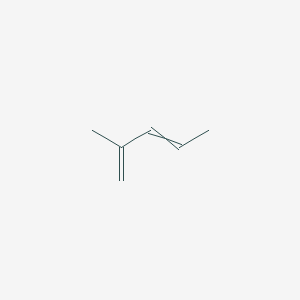
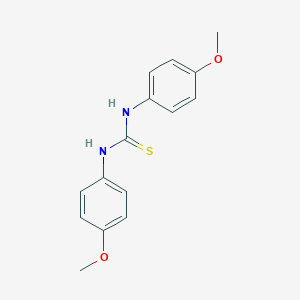
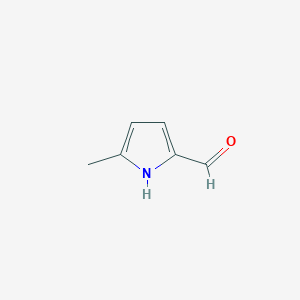
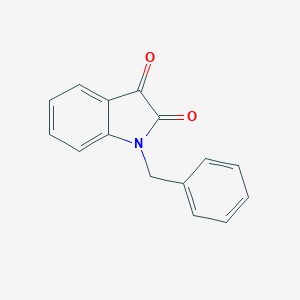
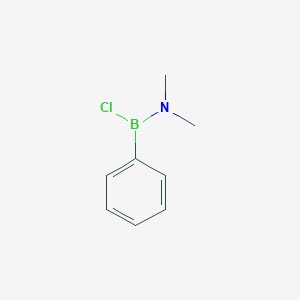

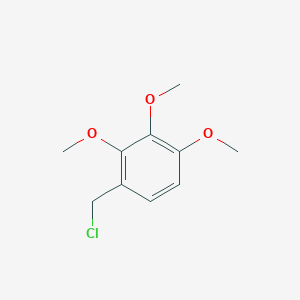

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)


